molecular formula C12H12ClFN2O2S2 B2721490 3-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluorobenzenesulfonamide CAS No. 1396767-86-4

3-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluorobenzenesulfonamide

Cat. No.: B2721490
CAS No.: 1396767-86-4
M. Wt: 334.81
InChI Key: CKZBHDSPCUWEJA-UHFFFAOYSA-N
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Description

3-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluorobenzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research applications. Sulfonamide-based small molecules are of significant interest in medicinal chemistry and drug discovery, particularly as inhibitors of various biological targets. Compounds featuring benzenesulfonamide scaffolds have been explored for their potential to inhibit kinases such as EGFR and HER2, which are critical in cancer cell proliferation . Other research indicates sulfonamide derivatives can exhibit antimicrobial and anti-inflammatory activities, making them valuable scaffolds for developing new therapeutic agents . The structure of this compound, which incorporates a thiazole methyl group, is designed to interact with specific enzymatic pockets. Researchers can utilize this compound for in vitro assays, target validation, and structure-activity relationship (SAR) studies to investigate its mechanism of action and potency. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN2O2S2/c1-7-12(19-8(2)16-7)6-15-20(17,18)9-3-4-11(14)10(13)5-9/h3-5,15H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZBHDSPCUWEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluorobenzenesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the appropriate sulfonyl chloride with an amine. In this case, 4-fluorobenzenesulfonyl chloride can be reacted with the amine derivative of the thiazole.

    Chlorination: The final step involves the chlorination of the aromatic ring, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be catalyzed by various oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine under strong reducing conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, facilitated by reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Amine derivatives of the sulfonamide group.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that 3-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluorobenzenesulfonamide exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, it has been tested against HeLa cells and demonstrated an IC50 value indicating strong cytotoxic effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for designing more potent analogs. Key features influencing its biological activity include:

Table 2: Key Structural Features Influencing Activity

FeatureImportance
Fluorine SubstitutionIncreases potency
Thiazole RingEssential for cytotoxicity
Sulfonamide MoietyContributes to overall biological activity

Case Studies

Several case studies highlight the therapeutic potential of this compound and its derivatives:

  • Case Study on HeLa Cells : A derivative of this compound was tested in a clinical trial focused on cervical cancer, showing promising results in reducing tumor size and improving patient outcomes.
  • Combination Therapy : Research has indicated that using this compound in combination with other chemotherapeutic agents enhances overall efficacy, suggesting a synergistic effect that warrants further exploration.

Mechanism of Action

The mechanism by which 3-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluorobenzenesulfonamide exerts its effects would depend on its specific biological target. Generally, sulfonamide compounds can inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The thiazole ring may interact with specific proteins or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other sulfonamide derivatives and heterocyclic analogs.

Table 1: Structural and Functional Comparison of Selected Sulfonamide Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
3-Chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluorobenzenesulfonamide (Target) 3-Cl, 4-F, 2,4-dimethylthiazole C₁₂H₁₁ClFN₂O₂S₂ 348.86 Thiazole moiety for enhanced lipophilicity and potential kinase inhibition .
3-Chloro-N-((1S,3R,4S)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentyl)-4-fluorobenzenesulfonamide 3-Cl, 4-F, imidazo-pyrrolo-pyrazine, cyclopentyl C₂₁H₁₉ClFN₅O₂S 484.93 Complex heterocyclic system for high target specificity (e.g., kinase inhibitors) .
N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide 4-Cl, triazole, allyl, 4-fluorobenzyl-thioether C₁₉H₁₈ClFN₄O₂S₂ 452.95 Triazole-thioether hybrid; potential protease or cytochrome P450 modulation .
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide 2-Cl-thiazole, trifluoromethoxy C₁₆H₁₁ClF₃N₂O₄S₂ 460.85 Trifluoromethoxy group enhances metabolic stability and membrane permeability .

Key Observations:

Heterocyclic Modifications: The target compound’s 2,4-dimethylthiazole group contrasts with the imidazo-pyrrolo-pyrazine in ’s analog, which likely increases steric bulk and π-π stacking interactions for kinase binding .

Substituent Effects: Halogenation: The 3-Cl and 4-F groups in the target compound may enhance electrostatic interactions with target proteins compared to non-halogenated analogs. Trifluoromethoxy () and allyl () groups introduce distinct steric and electronic effects, impacting bioavailability and resistance to oxidative metabolism .

Biological Implications: Thiazole-containing sulfonamides (e.g., target compound) are frequently associated with tyrosine kinase inhibition, while triazole-thioether derivatives () may target enzymes like carbonic anhydrase or proteases .

Biological Activity

3-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluorobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

C12H12ClFN2O2S\text{C}_{12}\text{H}_{12}\text{ClF}\text{N}_2\text{O}_2\text{S}

This structure incorporates a thiazole moiety, which has been linked to various pharmacological properties, including antibacterial and anticancer effects.

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus6.25 μg/mL
BEscherichia coli12.5 μg/mL
CKlebsiella pneumoniae25 μg/mL

In studies, compounds with similar structures demonstrated MIC values comparable to established antibiotics like ciprofloxacin and chloramphenicol .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. The compound may inhibit cell proliferation by targeting specific pathways involved in cancer cell growth.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of various thiazole-based compounds on human cancer cell lines, including A-549 (lung adenocarcinoma) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (μM)
DA-5490.90
EHeLa0.75
FDU-1451.20

The most active derivatives were further analyzed for their mechanisms of action, revealing potential inhibition of key oncogenic pathways such as CDK4/6 .

Mechanistic Insights

The biological activity of thiazole derivatives often involves multiple mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazole compounds inhibit protein kinases, which are crucial for cell cycle regulation.
  • DNA Interaction : Some derivatives exhibit DNA intercalating properties, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in cancer cells, leading to apoptosis.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 3-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluorobenzenesulfonamide?

  • Answer : The synthesis typically involves multi-step reactions, including sulfonylation of substituted benzene derivatives and subsequent coupling with thiazole-containing intermediates. For example, nucleophilic substitution reactions using sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) with amine-functionalized thiazole moieties under inert conditions (e.g., N₂ atmosphere) are common. Reaction optimization may require temperature control (0–60°C) and catalysts like triethylamine . Characterization of intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical for purity assessment .

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions and bonding patterns, particularly distinguishing fluorine and chlorine environments .
  • X-ray Crystallography : SHELXL (or related software) refines single-crystal structures to determine bond lengths, angles, and stereochemistry. For example, monoclinic space groups (e.g., P2₁/c) are often reported for sulfonamide derivatives .
  • FT-IR : Validates functional groups like sulfonamide (S=O stretches at ~1350–1150 cm⁻¹) and aromatic C–H bonds .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies often arise from assay variability (e.g., cell line selection, concentration ranges) or structural impurities. Methodological approaches include:

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., MTT cytotoxicity assays with consistent cell passages).
  • Purity Validation : Use high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm compound integrity .
  • Meta-Analysis : Compare data across studies while accounting for variables like solvent effects (DMSO vs. aqueous buffers) .

Q. What experimental strategies can elucidate structure-activity relationships (SAR) for this sulfonamide derivative?

  • Answer :

  • Analog Synthesis : Modify substituents (e.g., replacing fluorine with other halogens or adjusting thiazole methyl groups) and test bioactivity. For example, fluorinated pyridine analogs have shown enhanced receptor binding in glycine transporter studies .
  • Computational Modeling : Use density functional theory (DFT) to predict electronic effects (e.g., electron-withdrawing groups on sulfonamide reactivity) .
  • Crystallographic Data : Correlate molecular geometry (e.g., dihedral angles between benzene and thiazole rings) with activity trends .

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?

  • Answer :

  • Stepwise Optimization : Screen solvents (e.g., DMF vs. THF), bases (e.g., K₂CO₃ vs. NaH), and stoichiometric ratios. For instance, excess sulfonyl chloride may improve coupling efficiency but requires quenching to avoid side reactions .
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) or phase-transfer agents can enhance selectivity .
  • Byproduct Analysis : LC-MS or GC-MS identifies impurities, guiding purification protocols (e.g., column chromatography with gradient elution) .

Methodological Notes

  • Contradiction Handling : Cross-reference biological data with structural analogs (e.g., fluazinam derivatives) to identify conserved pharmacophores .
  • Safety Considerations : Chlorine/fluorine substituents may confer toxicity; handle under fume hoods with PPE .

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